molecular formula C9H12O B14085385 Bicyclo[3.3.1]non-3-en-2-one

Bicyclo[3.3.1]non-3-en-2-one

Cat. No.: B14085385
M. Wt: 136.19 g/mol
InChI Key: TUQWWBMBVKVORD-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]non-3-en-2-one is an organic compound with the molecular formula C₉H₁₂O. It is a bicyclic ketone that features a unique structure, making it an interesting subject for various chemical studies. The compound is known for its stability and reactivity, which are attributed to its rigid bicyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.3.1]non-3-en-2-one can be synthesized through various methods. One common approach involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone . Another method includes the reaction between carvone and ethyl acetoacetate . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using optimized versions of the synthetic routes mentioned above. Industrial production would likely involve continuous flow reactors and advanced purification techniques to meet the demand for high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]non-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the ketone functional group and the strained bicyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the ketone group, often using reagents like Grignard reagents or organolithium compounds.

Major Products

The major products formed from these reactions include various derivatives of bicyclo[3.3.1]nonane, such as alcohols, carboxylic acids, and substituted ketones .

Mechanism of Action

The mechanism by which bicyclo[3.3.1]non-3-en-2-one exerts its effects is primarily through its reactivity as a ketone. The compound can participate in various chemical reactions, forming intermediates that interact with molecular targets. These interactions can lead to changes in molecular pathways, influencing biological processes .

Comparison with Similar Compounds

Bicyclo[3.3.1]non-3-en-2-one can be compared with other bicyclic ketones such as bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nona-3,7-diene-2,6-dione . These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific arrangement of carbon atoms and the presence of a double bond, which imparts distinct chemical properties .

List of Similar Compounds

Properties

IUPAC Name

bicyclo[3.3.1]non-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c10-9-5-4-7-2-1-3-8(9)6-7/h4-5,7-8H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQWWBMBVKVORD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)C(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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